molecular formula C14H12O2 B13299790 2-Formyl-5-methoxybiphenyl

2-Formyl-5-methoxybiphenyl

Katalognummer: B13299790
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: RSKDJEGUSMNMCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formyl-5-methoxybiphenyl is an organic compound with the molecular formula C14H12O2 It is a biphenyl derivative, characterized by the presence of a formyl group at the second position and a methoxy group at the fifth position on the biphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-methoxybiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Formyl-5-methoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-Carboxy-5-methoxybiphenyl

    Reduction: 2-Hydroxymethyl-5-methoxybiphenyl

    Substitution: Products vary based on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-Formyl-5-methoxybiphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Formyl-5-methoxybiphenyl depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, making it susceptible to nucleophilic attack. The methoxy group can influence the electronic properties of the biphenyl ring, affecting the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Formyl-5-methoxybiphenyl is unique due to the specific positioning of the formyl and methoxy groups on the biphenyl ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C14H12O2

Molekulargewicht

212.24 g/mol

IUPAC-Name

4-methoxy-2-phenylbenzaldehyde

InChI

InChI=1S/C14H12O2/c1-16-13-8-7-12(10-15)14(9-13)11-5-3-2-4-6-11/h2-10H,1H3

InChI-Schlüssel

RSKDJEGUSMNMCI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.